molecular formula C27H33ClN4O3 B10919239 Ethyl 6-{[4-(2-chlorobenzyl)piperazin-1-yl]methyl}-1-ethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-{[4-(2-chlorobenzyl)piperazin-1-yl]methyl}-1-ethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B10919239
M. Wt: 497.0 g/mol
InChI Key: JEMOGBHPSHODFR-UHFFFAOYSA-N
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Description

ETHYL 6-{[4-(2-CHLOROBENZYL)PIPERAZINO]METHYL}-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound belonging to the class of pyrimidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 6-{[4-(2-CHLOROBENZYL)PIPERAZINO]METHYL}-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multi-step organic reactionsCommon reagents used in these reactions include ethyl acetoacetate, benzaldehyde, and piperazine derivatives .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

ETHYL 6-{[4-(2-CHLOROBENZYL)PIPERAZINO]METHYL}-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alkyl halides .

Major Products

The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological activities and properties .

Scientific Research Applications

ETHYL 6-{[4-(2-CHLOROBENZYL)PIPERAZINO]METHYL}-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of ETHYL 6-{[4-(2-CHLOROBENZYL)PIPERAZINO]METHYL}-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 6-{[4-(2-CHLOROBENZYL)PIPERAZINO]METHYL}-1-ETHYL-2-OXO-4-PHENYL-1,2,3,4-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C27H33ClN4O3

Molecular Weight

497.0 g/mol

IUPAC Name

ethyl 4-[[4-[(2-chlorophenyl)methyl]piperazin-1-yl]methyl]-3-ethyl-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate

InChI

InChI=1S/C27H33ClN4O3/c1-3-32-23(19-31-16-14-30(15-17-31)18-21-12-8-9-13-22(21)28)24(26(33)35-4-2)25(29-27(32)34)20-10-6-5-7-11-20/h5-13,25H,3-4,14-19H2,1-2H3,(H,29,34)

InChI Key

JEMOGBHPSHODFR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(NC1=O)C2=CC=CC=C2)C(=O)OCC)CN3CCN(CC3)CC4=CC=CC=C4Cl

Origin of Product

United States

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